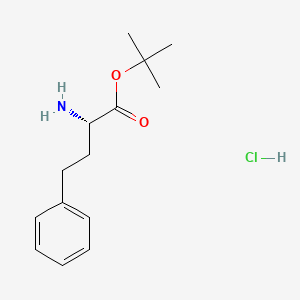

L-Homophenylalanine tert-butyl ester hydrochloride

Description

Properties

IUPAC Name |

tert-butyl (2S)-2-amino-4-phenylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2.ClH/c1-14(2,3)17-13(16)12(15)10-9-11-7-5-4-6-8-11;/h4-8,12H,9-10,15H2,1-3H3;1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBJGZYBRHPJMEG-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30669962 | |

| Record name | tert-Butyl (2S)-2-amino-4-phenylbutanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30669962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83079-77-0 | |

| Record name | tert-Butyl (2S)-2-amino-4-phenylbutanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30669962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An Overview of L-Homophenylalanine tert-butyl ester hydrochloride: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Homophenylalanine tert-butyl ester hydrochloride is a chiral building block utilized in the synthesis of various pharmaceutical compounds. As a derivative of L-homophenylalanine, an unnatural amino acid, it serves as a key intermediate in the development of therapeutic agents, most notably Angiotensin-Converting Enzyme (ACE) inhibitors. This document provides a summary of its known chemical properties, a general synthetic approach, and its role in medicinal chemistry.

Chemical Properties

Detailed experimental data for this compound is not extensively available in publicly accessible literature. However, based on supplier information and general chemical principles, the following properties can be outlined.

| Property | Value | Source |

| CAS Number | 130316-46-0 | Chemical Suppliers |

| Molecular Formula | C₁₄H₂₂ClNO₂ | Chemical Suppliers |

| Molecular Weight | 271.79 g/mol | Chemical Suppliers |

| Appearance | White to off-white solid | Chemical Suppliers |

| Storage | Store sealed in a dry place at room temperature | Chemical Suppliers |

Quantitative Data:

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound with full characterization is not available in the reviewed literature, a general and widely used method for the preparation of amino acid tert-butyl ester hydrochlorides involves the following steps:

Experimental Protocol: General Synthesis of Amino Acid tert-Butyl Ester Hydrochlorides

-

Esterification: The parent amino acid (in this case, L-homophenylalanine) is reacted with an excess of a tert-butylating agent, such as isobutylene or tert-butyl acetate, in the presence of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) in an appropriate organic solvent (e.g., dioxane or dichloromethane).

-

Work-up: The reaction mixture is typically neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the free base of the tert-butyl ester.

-

Salt Formation: The resulting free base is dissolved in a dry, non-polar solvent (e.g., diethyl ether or ethyl acetate). A solution of hydrogen chloride in a suitable solvent (e.g., HCl in diethyl ether or dioxane) is then added, leading to the precipitation of the amino acid tert-butyl ester hydrochloride salt.

-

Isolation and Purification: The precipitated solid is collected by filtration, washed with a cold, non-polar solvent to remove any remaining impurities, and dried under vacuum to afford the final product.

The following diagram illustrates a generalized workflow for this synthesis.

L-Homophenylalanine tert-butyl ester hydrochloride: A Technical Guide for Researchers

CAS Number: 130316-46-0

This in-depth technical guide provides comprehensive information on L-Homophenylalanine tert-butyl ester hydrochloride, a key building block in synthetic organic chemistry, particularly for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, applications in peptide synthesis, and its relevance as a precursor in the development of therapeutic agents, including TNF-α modulators.

Chemical and Physical Properties

This compound is a chiral amino acid derivative used in the synthesis of peptides and other complex organic molecules. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality, which can be removed under acidic conditions. The hydrochloride salt form enhances the compound's stability and handling properties.

| Property | Value | Reference |

| CAS Number | 130316-46-0 | [1][2][3] |

| Molecular Formula | C₁₄H₂₂ClNO₂ | [1] |

| Molecular Weight | 271.79 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [1] |

Applications in Peptide Synthesis

This compound is a valuable building block in solid-phase peptide synthesis (SPPS), primarily utilizing the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. The tert-butyl ester protects the C-terminus of the amino acid, preventing its participation in the peptide bond formation until it is intentionally deprotected.

General Experimental Protocol for use in Fmoc-SPPS:

The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual or automated solid-phase peptide synthesis.

1. Resin Preparation:

-

Start with a suitable resin (e.g., Wang, Rink Amide) pre-loaded with the first amino acid or a functional group for anchoring the first amino acid.

-

Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF), for 30-60 minutes.

2. Deprotection:

-

Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid by treating it with a 20% solution of piperidine in DMF for 10-20 minutes.

-

Wash the resin thoroughly with DMF to remove the piperidine and the cleaved Fmoc group.

3. Coupling of this compound:

-

In a separate vessel, dissolve this compound (typically 2-4 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, HATU; 2-4 equivalents) in DMF.

-

Add a base, such as diisopropylethylamine (DIPEA; 4-8 equivalents), to neutralize the hydrochloride salt and facilitate the coupling reaction.

-

Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

4. Capping (Optional):

-

To block any unreacted amino groups, the resin can be treated with an acetylating agent, such as acetic anhydride and DIPEA in DMF.

5. Repetition:

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

6. Cleavage and Deprotection:

-

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the tert-butyl ester of the C-terminal L-Homophenylalanine) are removed simultaneously.

-

This is typically achieved by treating the resin with a cleavage cocktail, most commonly trifluoroacetic acid (TFA) in the presence of scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

7. Precipitation and Purification:

-

The cleaved peptide is precipitated from the cleavage mixture using cold diethyl ether.

-

The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow for Peptide Synthesis

Relevance to TNF-α Signaling Pathway

L-Homophenylalanine is a precursor in the synthesis of various bioactive molecules, including macrocyclic compounds that act as modulators of Tumor Necrosis Factor-alpha (TNF-α). TNF-α is a pro-inflammatory cytokine that plays a central role in the inflammatory response and is implicated in a range of autoimmune diseases. Therefore, inhibitors of TNF-α are important therapeutic agents. The synthesis of these modulators often involves the incorporation of non-proteinogenic amino acids like L-Homophenylalanine to enhance potency, selectivity, and pharmacokinetic properties.

The TNF-α signaling pathway is a complex cascade that can lead to either cell survival and inflammation or apoptosis. The pathway is initiated by the binding of trimeric TNF-α to its receptors, TNFR1 or TNFR2.

TNF-α Signaling Pathway Diagram

This guide provides a foundational understanding of this compound for its application in research and development. For specific applications and protocols, researchers should consult relevant literature and safety data sheets.

References

An In-depth Technical Guide to L-Homophenylalanine tert-butyl ester hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-Homophenylalanine tert-butyl ester hydrochloride, a key building block in synthetic organic chemistry and drug discovery. The document details its physicochemical properties, provides a comprehensive experimental protocol for its synthesis, and illustrates its application in a common biochemical workflow.

Physicochemical Properties

This compound is a derivative of the non-proteinogenic amino acid L-homophenylalanine. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality, which is a common strategy in peptide synthesis and other complex organic syntheses. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Weight | 271.78 g/mol | [1][2][3][4] |

| Molecular Formula | C₁₄H₂₂ClNO₂ | [1][3][4] |

| CAS Number | 130316-46-0 | [1][2][3][4] |

| Appearance | White to off-white powder | |

| Storage Conditions | Room temperature, desiccated | [2] |

Experimental Protocols

This protocol describes a general method for the esterification of L-homophenylalanine to its tert-butyl ester, followed by conversion to the hydrochloride salt. This method is adapted from established procedures for the tert-butylation of amino acids.

Materials:

-

L-Homophenylalanine

-

Dioxane (anhydrous)

-

Isobutylene

-

p-Toluenesulfonic acid (PTSA) or Sulfuric acid (H₂SO₄)

-

10% Sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous diethyl ether

-

Hydrogen chloride (gas or solution in diethyl ether)

-

Autoclave or a sealed pressure vessel

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

Step 1: Esterification

-

In a suitable pressure vessel, suspend L-homophenylalanine in anhydrous dioxane.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA) or sulfuric acid.

-

Cool the mixture and add a molar excess of liquefied isobutylene.

-

Seal the vessel and stir the reaction mixture at room temperature for 4-5 days. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, carefully vent the excess isobutylene in a well-ventilated fume hood.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 10% sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude L-Homophenylalanine tert-butyl ester as a free base.

Step 2: Hydrochloride Salt Formation

-

Dissolve the crude L-Homophenylalanine tert-butyl ester in approximately 10 volumes of anhydrous diethyl ether.

-

Cool the solution to -20°C using a suitable cooling bath.

-

Slowly add one equivalent of a solution of hydrogen chloride in dry ether. Alternatively, bubble dry hydrogen chloride gas through the solution until precipitation is complete.

-

Stir the mixture at low temperature for a short period.

-

Collect the precipitated solid by filtration, wash with cold, dry diethyl ether, and dry under vacuum to yield this compound.

Applications in Peptide Synthesis

This compound is frequently utilized in solid-phase peptide synthesis (SPPS), particularly in protocols employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The tert-butyl ester effectively protects the C-terminus of the amino acid, preventing unwanted side reactions during peptide chain elongation.

The following diagram illustrates the key steps in a typical Fmoc-based solid-phase peptide synthesis cycle where this compound is incorporated.

References

- 1. US6146859A - Facile synthesis of L-homophenylalanine by equilibrium shift enzymatic reaction using engineered tyrosine aminotransferase - Google Patents [patents.google.com]

- 2. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of L-Homophenylalanine tert-butyl ester hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the synthesis of L-Homophenylalanine tert-butyl ester hydrochloride, an important building block in the development of various pharmaceutical agents, notably as a precursor for angiotensin-converting enzyme (ACE) inhibitors.[1] The protocol outlined is based on established methods for the esterification of amino acids.

Synthesis Overview

The synthesis of this compound is typically achieved in a two-step process. The first step involves the protection of the carboxylic acid group of L-Homophenylalanine as a tert-butyl ester. This is commonly accomplished through an acid-catalyzed reaction with a tert-butyl source. The second step involves the conversion of the resulting free-base ester into its hydrochloride salt to improve stability and handling.

A general process for preparing amino acid tert-butyl ester hydrochlorides involves reacting the amino acid with a tert-butylating agent like isobutylene or tert-butyl acetate in the presence of an acid catalyst.[2][3] The resulting ester is then treated with hydrochloric acid to form the desired salt.[2]

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from general methods for the synthesis of similar amino acid esters.[3]

Materials and Reagents:

-

L-Homophenylalanine

-

tert-Butyl acetate

-

Perchloric acid (60% aqueous solution)

-

Potassium carbonate (or other suitable base)

-

Isopropyl ether (or other suitable non-polar solvent)

-

Anhydrous hydrogen chloride (gas or solution in a compatible solvent)

-

Anhydrous sodium sulfate

-

Deionized water

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Separatory funnel

-

pH meter or pH paper

-

Rotary evaporator

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven (vacuum)

Step 1: Synthesis of L-Homophenylalanine tert-butyl ester (Free Base)

-

Reaction Setup: Suspend L-Homophenylalanine in tert-butyl acetate (approximately 10-20 times the weight of the amino acid) in a round-bottom flask equipped with a magnetic stirrer.[3]

-

Catalyst Addition: To the stirred suspension, slowly add 1.1 to 1.5 molar equivalents of 60% aqueous perchloric acid.[3]

-

Reaction: Stir the mixture at room temperature (15-25°C) for 18-24 hours. The reaction should become a clear, homogeneous solution.[3]

-

Quenching and Neutralization: After the reaction is complete, cool the flask in an ice bath. Slowly add a cold aqueous solution of potassium carbonate with vigorous stirring to adjust the pH to between 9 and 10.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.[2]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude L-Homophenylalanine tert-butyl ester as an oil.

Step 2: Formation of this compound

-

Dissolution: Dissolve the crude ester obtained from Step 1 in a suitable solvent, such as isopropyl ether.[3]

-

Acidification: Cool the solution in an ice bath. Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent until the pH of the solution is acidic (pH 1-3).[3]

-

Crystallization and Isolation: Stir the mixture at low temperature for approximately 30 minutes to promote crystallization. Collect the precipitated white solid by vacuum filtration.[3]

-

Washing and Drying: Wash the collected crystals with cold isopropyl ether to remove any remaining impurities.[3] Dry the final product, this compound, under vacuum at approximately 40°C.[3]

Data Presentation

The following table summarizes the quantitative parameters for the synthesis, based on a representative procedure for a structurally similar amino acid, L-phenylalanine.[3] Yields are expected to be comparable for L-Homophenylalanine.

| Parameter | Value/Condition | Source/Notes |

| Starting Material | L-Homophenylalanine | - |

| Reagent | tert-Butyl Acetate | Solvent and tert-butyl source |

| Catalyst | 60% Perchloric Acid (aq.) | 1.2 equivalents |

| Reaction Time | 20-24 hours | For esterification step |

| Reaction Temperature | 18-23°C | Room Temperature |

| Work-up Base | 4N Potassium Hydroxide (aq.) | To adjust pH to 9-10 |

| Salting Agent | Anhydrous Hydrogen Chloride | Gas or solution |

| Final Product Form | White Crystalline Solid | - |

| Expected Yield | ~75% | Based on L-phenylalanine synthesis[3] |

Characterization

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR): To confirm the chemical structure.

-

High-Performance Liquid Chromatography (HPLC): To determine purity.

-

Mass Spectrometry (MS): To confirm the molecular weight.

Commercial suppliers of this compound (CAS No. 130316-46-0) typically provide access to such analytical data.[4]

References

- 1. Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]

- 3. JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride - Google Patents [patents.google.com]

- 4. 130316-46-0|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to L-Homophenylalanine tert-butyl ester Hydrochloride and its Structural Analogues for Researchers, Scientists, and Drug Development Professionals

Introduction

L-Homophenylalanine, a non-proteinogenic amino acid, serves as a crucial chiral building block in the synthesis of various pharmaceutical agents, most notably Angiotensin-Converting Enzyme (ACE) inhibitors.[1] The tert-butyl ester hydrochloride salt of L-homophenylalanine enhances its utility in synthesis by protecting the carboxylic acid moiety, thereby facilitating controlled reactions at other functional groups. This technical guide provides a comprehensive overview of L-Homophenylalanine tert-butyl ester hydrochloride, its structural analogues, their synthesis, biological activities, and the signaling pathways they modulate. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Core Compound: this compound

This compound is a derivative of L-homophenylalanine where the carboxyl group is protected as a tert-butyl ester. This protection is advantageous in multi-step syntheses, particularly in peptide synthesis, due to the stability of the tert-butyl group under a variety of reaction conditions and its selective removal under acidic conditions.[2][3]

Physicochemical Properties:

| Property | Value |

| CAS Number | 130316-46-0 |

| Molecular Formula | C₁₄H₂₂ClNO₂ |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents |

Synthesis of this compound

The synthesis of this compound typically involves two key steps: esterification of L-homophenylalanine with a source of tert-butyl groups and subsequent formation of the hydrochloride salt.

Experimental Protocol: Synthesis of L-Homophenylalanine tert-butyl ester

Materials:

-

L-Homophenylalanine

-

tert-Butanol or Isobutylene

-

Strong acid catalyst (e.g., sulfuric acid, perchloric acid)

-

Anhydrous solvent (e.g., dichloromethane, dioxane)

-

DIPEA (N,N-Diisopropylethylamine)

-

(4-nitrobenzene)sulphonyl chloride

-

Hydrochloric acid (ethereal solution or gas)

Procedure:

-

Esterification: A solution of L-homophenylalanine (1.0 mmol) in an anhydrous solvent is treated with a catalytic amount of a strong acid.[2] To this mixture, an excess of isobutylene is bubbled through, or tert-butanol (1.2-2.0 mmol) is added.[2] The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched, and the crude tert-butyl ester is isolated.

-

Purification: The crude product is purified using standard techniques such as column chromatography.

-

Salt Formation: The purified L-Homophenylalanine tert-butyl ester is dissolved in a dry organic solvent (e.g., diethyl ether) and treated with a stoichiometric amount of hydrochloric acid (either as a gas or a solution in an appropriate solvent) to precipitate the hydrochloride salt.

-

Isolation: The precipitated this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.

A general workflow for the synthesis is depicted below:

Structural Analogues and Their Biological Activities

The structural backbone of L-homophenylalanine offers a versatile scaffold for the development of various biologically active analogues. Modifications can be introduced at the alpha-amino group, the carboxylic acid, the phenyl ring, or the ethyl side chain.

Phosphonic Acid Analogues

Phosphonic acid analogues of homophenylalanine have been investigated as inhibitors of metallo-aminopeptidases, such as aminopeptidase N (APN/CD13).[4] These enzymes are implicated in various pathological processes, including cancer progression and angiogenesis.[4][5]

Experimental Protocol: Aminopeptidase N Inhibition Assay

Materials:

-

Human or porcine aminopeptidase N (APN/CD13)

-

Substrate: L-Leucine-p-nitroanilide

-

Test compounds (phosphonic acid analogues of homophenylalanine)

-

Buffer solution (e.g., Tris-HCl)

-

Microplate reader

Procedure:

-

The enzyme, substrate, and varying concentrations of the inhibitor are pre-incubated in the buffer solution.

-

The reaction is initiated by the addition of the substrate.

-

The rate of p-nitroaniline formation is monitored spectrophotometrically at a specific wavelength.

-

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Quantitative Data:

| Compound | Analogue Type | Target | IC50 (µM) |

| 1 | Phosphonic acid analogue of homophenylalanine | hAPN | Submicromolar range[6] |

| 2 | Phosphonic acid analogue of phenylalanine | hAPN | Micromolar range[6] |

| Bestatin | Natural dipeptide inhibitor | APN | -[4] |

| Tosedostat | Hydroxamic acid inhibitor | APN | Nanomolar range[4] |

Hydroxamic Acid Derivatives

Hydroxamic acid derivatives are potent inhibitors of zinc-dependent enzymes, including ACE and matrix metalloproteinases (MMPs).[7][8] The hydroxamate moiety acts as a strong zinc-chelating group.

Experimental Protocol: ACE Inhibition Assay

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Substrate: Hippuryl-His-Leu (HHL)

-

Test compounds (hydroxamic acid derivatives of homophenylalanine)

-

Buffer solution (e.g., phosphate buffer)

-

HPLC system

Procedure:

-

ACE is pre-incubated with various concentrations of the inhibitor in the buffer.

-

The reaction is started by adding the HHL substrate.

-

The reaction is stopped after a specific time by adding an acid.

-

The amount of hippuric acid released is quantified by HPLC.

-

IC50 values are determined from the dose-response curves.

Quantitative Data:

| Compound | Analogue Type | Target | IC50 (nM) |

| Captopril | Sulfhydryl-containing ACE inhibitor | ACE | -[9] |

| Enalaprilat | Dicarboxylate-containing ACE inhibitor | ACE | -[9] |

| Idrapril | Hydroxamic acid-based ACE inhibitor | ACE | - |

Signaling Pathways and Mechanisms of Action

Renin-Angiotensin System (RAS) Inhibition

L-Homophenylalanine-based ACE inhibitors primarily exert their therapeutic effects by modulating the Renin-Angiotensin System (RAS). ACE is a key enzyme in this pathway, responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.

By inhibiting ACE, these compounds prevent the formation of angiotensin II, leading to vasodilation and a decrease in blood pressure.

Aminopeptidase N (APN/CD13) Inhibition and Cancer

Inhibition of APN by homophenylalanine analogues can trigger the amino acid deprivation response (AADR) in cancer cells.[5] This stress response can lead to apoptosis (programmed cell death). Furthermore, APN inhibition has been shown to sensitize cancer cells to other treatments, such as TRAIL-induced apoptosis.[5][10]

Conclusion

This compound and its structural analogues represent a promising class of compounds for drug discovery and development. The synthetic versatility of the homophenylalanine scaffold allows for the creation of diverse libraries of analogues targeting various enzymes, including ACE and aminopeptidases. The data presented in this guide highlights the potential of these compounds in cardiovascular and oncology research. Further exploration of structure-activity relationships and mechanistic studies will undoubtedly lead to the development of novel and more effective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 4. Metallo-aminopeptidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aminopeptidase N Inhibitors as Pointers for Overcoming Antitumor Treatment Resistance | MDPI [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and biological activity of hydroxamic acid-derived vasopeptidase inhibitor analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. article.sapub.org [article.sapub.org]

- 9. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of L-Homophenylalanine tert-butyl ester hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of L-Homophenylalanine tert-butyl ester hydrochloride in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on providing a qualitative understanding, experimental protocols for determining solubility, and a typical synthesis workflow. This information is intended to assist researchers in handling and utilizing this compound effectively in their work.

Introduction to this compound

This compound is a synthetic derivative of the non-proteinogenic amino acid L-Homophenylalanine. The presence of the tert-butyl ester group serves as a protecting group for the carboxylic acid functionality, which is a common strategy in peptide synthesis and medicinal chemistry to enhance solubility in organic solvents and prevent unwanted side reactions. The hydrochloride salt form generally improves aqueous solubility and stability of the free amine. Understanding its solubility in different organic solvents is crucial for its application in synthesis, purification, and formulation development.

Qualitative Solubility Profile

The solubility of a salt in an organic solvent is influenced by the polarity of the solvent, the lattice energy of the salt, and the solvation energy of the ions. As a hydrochloride salt, this compound is expected to be more soluble in polar protic and aprotic solvents that can effectively solvate the charged amine and chloride ions. Its solubility is likely to be lower in non-polar organic solvents.

Table 1: Estimated Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Likely Soluble | The hydroxyl group can hydrogen bond with the ions, aiding in solvation. The related free base, L-Phenylalanine tert-butyl ester, is soluble in methanol[1]. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble | High dielectric constants and ability to solvate cations contribute to solubility. |

| Chlorinated | Dichloromethane (DCM) | Moderately Soluble to Sparingly Soluble | The related free base, L-Phenylalanine tert-butyl ester, is soluble in DCM[1]. The presence of the salt may reduce solubility compared to the free base. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Likely Sparingly Soluble to Insoluble | Lower polarity and inability to effectively solvate ions will likely result in poor solubility. |

| Esters | Ethyl acetate | Likely Sparingly Soluble | Moderate polarity may allow for some dissolution, but likely limited. |

| Hydrocarbons | Hexane, Toluene | Likely Insoluble | Non-polar nature makes them poor solvents for salts. |

This table is based on general chemical principles and data for analogous compounds. Experimental verification is necessary for specific applications.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is required. The following is a general protocol for determining the solubility of this compound in an organic solvent of interest.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent(s) (analytical grade)

-

Vials with screw caps

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The equilibration time should be determined empirically.

-

-

Sample Separation:

-

After equilibration, centrifuge the vials at a high speed to separate the undissolved solid from the saturated solution.

-

Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

-

-

Quantification:

-

Dilute the collected supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample using a validated analytical method, such as HPLC with UV detection, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the analyte.

-

-

Calculation:

-

Calculate the solubility in units such as mg/mL or g/L using the measured concentration and the dilution factor.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents for specific handling and disposal instructions[2][3][4][5].

Synthesis Workflow

This compound is typically synthesized from L-Homophenylalanine. The following diagram illustrates a general workflow for its preparation. This process involves the protection of the carboxylic acid group as a tert-butyl ester followed by the formation of the hydrochloride salt.

Caption: General workflow for the synthesis of this compound.

This two-stage process first involves the acid-catalyzed esterification of L-Homophenylalanine. The resulting free base is then treated with a solution of hydrochloric acid in an organic solvent to precipitate the desired hydrochloride salt[6].

Conclusion

While specific quantitative solubility data for this compound remains elusive in the public domain, this guide provides a foundational understanding for researchers. The qualitative assessment suggests a preference for polar solvents, and the provided experimental protocol offers a clear path to generating precise quantitative data tailored to specific research needs. The synthesis workflow gives context to the production of this important chemical intermediate. For any application, it is strongly recommended that researchers perform their own solubility tests to ensure the accuracy of their experimental conditions.

References

An In-depth Technical Guide on the Stability and Storage of L-Homophenylalanine tert-butyl ester hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Homophenylalanine tert-butyl ester hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity and stability throughout storage and handling is critical for the successful development of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. It details potential degradation pathways, outlines methodologies for stability assessment, and presents a framework for establishing appropriate storage and handling protocols. While specific quantitative stability data for this compound is not extensively published, this guide provides representative experimental protocols and data based on the known chemistry of similar amino acid esters.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 130316-46-0 |

| Molecular Formula | C₁₄H₂₂ClNO₂ |

| Molecular Weight | 271.79 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and alcohols |

Recommended Storage and Handling Conditions

Proper storage and handling are paramount to maintaining the integrity of this compound. The following conditions are recommended based on information from safety data sheets and general knowledge of similar compounds.[1]

Table 2: Recommended Storage and Handling Conditions

| Condition | Recommendation | Rationale |

| Temperature | Store at 2-8°C (refrigerated). Some suppliers suggest room temperature storage is also acceptable for short periods if the material is kept dry. | Low temperatures slow down potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Protects against atmospheric moisture and oxygen, which can contribute to hydrolysis and oxidative degradation. |

| Moisture | Keep container tightly closed in a dry and well-ventilated place. Protect from moisture.[2] | The compound is susceptible to hydrolysis. |

| Light | Store in a light-resistant container. | While specific photostability data is unavailable, protection from light is a general good practice for complex organic molecules. |

| Handling | Handle in a well-ventilated area. Use personal protective equipment (gloves, safety glasses). Avoid dust formation. Keep away from sources of ignition.[1] | Standard safety precautions for handling fine chemicals. |

Potential Degradation Pathways

The primary degradation pathway for this compound is expected to be the hydrolysis of the tert-butyl ester bond. This reaction is catalyzed by the presence of acid or base and is accelerated by moisture and elevated temperatures. The hydrochloride salt form provides an acidic environment that can facilitate this degradation if moisture is present.

The hydrolysis reaction results in the formation of L-Homophenylalanine and tert-butanol.

Caption: Potential degradation pathway of this compound.

Stability Testing and Analytical Methods

A comprehensive stability testing program is essential to understand the degradation profile of this compound and to establish a re-test period or shelf life.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To identify the degradation products of this compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid sample to 80°C for 48 hours.

-

Photostability: Expose the solid sample and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).

-

-

Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method.

Experimental Protocol: Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and can separate the active ingredient from its degradation products.

Table 3: Example of a Stability-Indicating HPLC Method

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Data Presentation: Example Stability Data

The results of the stability studies should be presented in a clear and organized manner.

Table 4: Example of Long-Term Stability Data (Storage at 2-8°C)

| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) |

| 0 | White solid | 99.8 | 0.2 |

| 3 | White solid | 99.7 | 0.3 |

| 6 | White solid | 99.6 | 0.4 |

| 12 | White solid | 99.5 | 0.5 |

Table 5: Example of Forced Degradation Results

| Stress Condition | Assay (%) | Major Degradant (%) |

| 0.1 M HCl, 60°C, 24h | 85.2 | 14.5 (L-Homophenylalanine) |

| 0.1 M NaOH, 60°C, 24h | 78.5 | 21.1 (L-Homophenylalanine) |

| 3% H₂O₂, RT, 24h | 98.9 | Not Detected |

| 80°C, 48h (solid) | 99.2 | 0.7 |

| Photostability | 99.5 | 0.4 |

Logical Workflow for Stability Assessment

The following diagram illustrates a logical workflow for the stability assessment of this compound.

Caption: Workflow for stability assessment of this compound.

Conclusion

While specific, publicly available stability data for this compound is limited, a thorough understanding of its chemical structure and the behavior of similar compounds allows for the establishment of robust storage, handling, and stability testing protocols. The primary degradation pathway is likely hydrolysis of the tert-butyl ester, which can be minimized by controlling temperature and moisture. The implementation of a comprehensive stability program, including forced degradation studies and the use of a validated stability-indicating analytical method, is crucial for ensuring the quality and reliability of this important synthetic intermediate in research and drug development.

References

Commercial Sourcing and Synthetic Guidance for L-Homophenylalanine tert-butyl ester hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and quality control of L-Homophenylalanine tert-butyl ester hydrochloride (CAS No: 130316-46-0). This valuable building block is utilized in the synthesis of various pharmaceutical compounds and research chemicals. This document is intended to assist researchers, scientists, and drug development professionals in sourcing and handling this compound.

Commercial Suppliers

Sourcing high-quality starting materials is a critical first step in any research and development endeavor. A variety of chemical suppliers offer this compound, though purity, availability, and pricing can vary significantly. Below is a summary of commercial suppliers. Please note that pricing is subject to change and may require an account for viewing.

| Supplier | Purity | Available Quantities | Price (USD) | Notes |

| Aladdin Scientific | 97% | 250mg, 1g, 5g, Bulk | $105.90/250mg, $213.90/1g, $565.90/5g | Pricing for bulk quantities available upon request. |

| Weifang Yangxu Group Co., Ltd | 99% | Milligram to Kilogram | ~$10.00/milligram | FOB Price. Large production capacity claimed. |

| CP Lab Safety | min 97% | 1 gram | Price available on website | --- |

| ChemicalBook Suppliers | 95% - 98% | Grams to Kilograms | Varies | Platform lists multiple suppliers, primarily from China. |

| BLD Pharm | --- | --- | --- | Provides analytical data like NMR, HPLC, LC-MS upon request. |

| CymitQuimica | --- | --- | --- | Price and delivery time available upon inquiry. |

| Thermo Fisher Scientific | 98% | 5 g | Price available on website | Often sold under their Acros Organics or Alfa Aesar brands. |

| Tokyo Chemical Industry (TCI) | >97.0% (HPLC) | --- | --- | Detailed specifications and analytical data are typically available. |

| Sigma-Aldrich (Merck) | ≥99.0% (HPLC) | Gram quantities | Price available on website | Often provides comprehensive documentation and analytical data. |

Note: The prices listed are for reference only and were retrieved from publicly available information. Actual prices may vary and should be confirmed with the supplier.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of L-Homophenylalanine. The most common industrial and laboratory-scale methods involve the reaction of the amino acid with a source of a tert-butyl group in the presence of an acid catalyst. Below is a representative experimental protocol based on general procedures for the synthesis of amino acid tert-butyl esters.

Disclaimer: This is a representative procedure compiled from general knowledge of similar chemical transformations and should be adapted and optimized for specific laboratory conditions. Appropriate safety precautions must be taken.

Experimental Protocol: Esterification using Isobutylene and an Acid Catalyst

This method introduces the tert-butyl group via the reaction of isobutylene with the carboxylic acid moiety of L-Homophenylalanine, catalyzed by a strong acid.

Materials:

-

L-Homophenylalanine

-

Dioxane (anhydrous)

-

Isobutylene (liquefied gas or generated in situ)

-

p-Toluenesulfonic acid (PTSA) or Sulfuric Acid

-

Sodium bicarbonate solution (10%)

-

Brine solution

-

Anhydrous sodium sulfate

-

Diethyl ether or other suitable organic solvent

-

Hydrogen chloride (gas or solution in a non-protic solvent)

Procedure:

-

Reaction Setup: In a pressure-resistant vessel (e.g., an autoclave or a sealed heavy-walled glass reactor), suspend L-Homophenylalanine in anhydrous dioxane.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA) or concentrated sulfuric acid.

-

Introduction of Isobutylene: Cool the vessel and introduce a molar excess of liquefied isobutylene. The reaction is then allowed to warm to room temperature and stirred for 24-72 hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or LC-MS).

-

Work-up: After the reaction is complete, carefully vent any excess isobutylene in a well-ventilated fume hood. The reaction mixture is then neutralized by washing with a 10% sodium bicarbonate solution. The aqueous layer is extracted with an organic solvent like diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the free base of L-Homophenylalanine tert-butyl ester as an oil.

-

Salt Formation: Dissolve the crude L-Homophenylalanine tert-butyl ester in a dry, non-protic solvent such as diethyl ether or dichloromethane. Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent, until precipitation of the hydrochloride salt is complete.

-

Isolation and Purification: The precipitated this compound is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product as a white to off-white solid.

Caption: Synthesis workflow for this compound.

Quality Control

Ensuring the purity and identity of this compound is crucial for its application in research and drug development. A combination of analytical techniques should be employed for comprehensive quality control.

Example Quality Control Protocol:

1. High-Performance Liquid Chromatography (HPLC):

-

Purpose: To determine the purity of the compound and to detect any related impurities.

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile with an additive like trifluoroacetic acid (TFA) or formic acid.

-

Detection: UV detection at a wavelength of approximately 210-220 nm.

-

Acceptance Criteria: Purity should typically be ≥97%, with specific limits for any identified impurities.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the chemical structure of the compound.

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the protons on the aliphatic chain, the α-proton, and the tert-butyl group. The integration of these peaks should be consistent with the number of protons in the molecule.

-

¹³C NMR: The carbon NMR spectrum should show the expected number of signals corresponding to the different carbon atoms in the molecule.

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Purpose: To identify the functional groups present in the molecule.

-

Expected Peaks: Characteristic absorption bands for the N-H stretching of the amine hydrochloride, C=O stretching of the ester, and C-H stretching of the aromatic and aliphatic groups.

4. Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight of the compound.

-

Technique: Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Expected Ion: The mass spectrum should show a peak corresponding to the molecular ion of the free base ([M+H]⁺).

Caption: A typical commercial supply chain for specialty chemicals.

The Pivotal Role of L-Homophenylalanine tert-butyl ester hydrochloride in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Homophenylalanine tert-butyl ester hydrochloride stands as a critical chiral building block in medicinal chemistry, primarily recognized for its integral role in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. These drugs are a cornerstone in the management of hypertension and congestive heart failure. The incorporation of the L-homophenylalanine scaffold, with its extended side chain compared to natural phenylalanine, has been a key strategy in the development of potent and effective ACE inhibitors. The tert-butyl ester and hydrochloride salt functionalities of this molecule serve to protect the carboxylic acid and amine groups, respectively, facilitating its use in multi-step synthetic pathways, particularly in peptide coupling reactions. This technical guide provides an in-depth overview of the synthesis, applications, and quantitative data related to this compound and its derivatives in medicinal chemistry.

Core Applications in Drug Discovery

The primary application of this compound lies in its use as a key intermediate for the synthesis of various pharmaceuticals.[1] Its structural features make it particularly valuable in the development of enzyme inhibitors.

Angiotensin-Converting Enzyme (ACE) Inhibitors

L-Homophenylalanine and its esters are fundamental components in the synthesis of a class of ACE inhibitors.[2] Prominent examples include:

-

Enalapril: An effective medication for high blood pressure and heart failure.[3]

-

Delapril: Another ACE inhibitor used in the treatment of hypertension.

The L-homophenylalanine moiety in these drugs mimics the substrate of ACE, leading to competitive inhibition of the enzyme and subsequently to a reduction in blood pressure.

Synthesis of this compound

The synthesis of this compound typically involves the esterification of L-Homophenylalanine. While specific protocols for the tert-butyl ester are not extensively detailed in publicly available literature, a general and widely used method for the synthesis of amino acid tert-butyl esters involves the reaction of the amino acid with tert-butyl acetate in the presence of an acid catalyst, followed by conversion to the hydrochloride salt.[4]

General Experimental Protocol for Amino Acid tert-Butyl Ester Hydrochloride Synthesis

This protocol is adapted from general methods for the synthesis of amino acid tert-butyl esters.

Materials:

-

L-Homophenylalanine

-

tert-Butyl acetate

-

Perchloric acid (60% aqueous solution)

-

Isopropyl ether

-

Hydrogen chloride gas

-

Sodium carbonate solution (10%)

-

Anhydrous sodium sulfate

Procedure:

-

Esterification: L-Homophenylalanine is suspended in tert-butyl acetate. Perchloric acid is added as a catalyst, and the mixture is stirred at room temperature for an extended period (e.g., 24-48 hours) until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is washed with water and a dilute solution of sodium carbonate to neutralize the acid catalyst. The organic layer is then separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude L-Homophenylalanine tert-butyl ester.

-

Salt Formation: The crude ester is dissolved in a suitable solvent like isopropyl ether. The solution is cooled, and hydrogen chloride gas is bubbled through it to precipitate the hydrochloride salt.

-

Isolation: The precipitated this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.

Application in the Synthesis of ACE Inhibitors: A Workflow Example

The synthesis of ACE inhibitors like Enalapril involves the coupling of the L-homophenylalanine ester with another amino acid derivative, followed by deprotection steps. The following is a generalized workflow.

Experimental Workflow: Synthesis of an Enalapril-like ACE Inhibitor

Caption: Generalized workflow for the synthesis of an Enalapril-like ACE inhibitor.

The Renin-Angiotensin System: The Target Pathway

ACE inhibitors exert their therapeutic effect by modulating the Renin-Angiotensin System (RAS), a critical hormonal cascade that regulates blood pressure and fluid balance.

Signaling Pathway: The Renin-Angiotensin System and ACE Inhibition

Caption: The Renin-Angiotensin System and the mechanism of ACE inhibition.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and activity of compounds involving L-homophenylalanine and related ACE inhibitors.

| Parameter | Value | Reference |

| Synthesis Yields | ||

| L-phenylalanine tert-butyl ester hydrochloride | 75.0% - 80.1% | [4] |

| Enalapril (from α-alanyl-α-proline and ethyl 2-oxo-4-phenylbutanoate) | 30% - 70% | [5] |

| N-phthaloyl-L-(−)-asparitc anhydride to L-(+)-homophenylalanine hydrochloride (3 steps) | 55% overall yield | [6] |

| Purity and Enantiomeric Excess | ||

| Enalapril purity (by TLC) | >98.0% | [5] |

| L-(+)-homophenylalanine hydrochloride (from N-phthaloyl-L-(−)-asparitc anhydride) | 99% ee | [6] |

| L-(+)-homophenylalanine hydrochloride (by kinetic resolution) | 98% ee | [6] |

| Compound | IC50 (nM) | Target | Reference |

| EU-4865 | 41 | Purified ACE | [7] |

| EU-5031 | 41 | Purified ACE | [7] |

| EU-4881 | 1980 | Purified ACE | [7] |

| EU-4865 | 19 | Caveolae membrane-bound ACE | [7] |

| EU-5031 | 6.7 | Caveolae membrane-bound ACE | [7] |

| EU-4881 | 2852 | Caveolae membrane-bound ACE | [7] |

| Captopril | 1.79 - 15.1 | ACE (with synthetic substrates) | [8] |

| Captopril | 16,710 | ACE (with angiotensin-I) | [8] |

Conclusion

This compound is a cornerstone in the synthesis of a vital class of cardiovascular drugs. Its protected functional groups and chiral nature make it an ideal starting material for the stereoselective synthesis of complex molecules like ACE inhibitors. The continued exploration of synthetic routes utilizing this and similar unnatural amino acid derivatives is crucial for the discovery and development of next-generation therapeutics with improved efficacy and safety profiles. The data and methodologies presented in this guide underscore the significance of this compound in the landscape of medicinal chemistry and provide a foundational resource for professionals in the field.

References

- 1. Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride - Google Patents [patents.google.com]

- 5. Enalapril synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Angiotensin I converting enzyme inhibitors containing unnatural alpha-amino acid analogues of phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of L-Homophenylalanine tert-butyl ester hydrochloride in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide structures is a powerful strategy in medicinal chemistry and drug discovery, offering the potential to enhance peptide stability, modulate biological activity, and introduce novel functionalities. L-Homophenylalanine (Hphe), an analog of phenylalanine with an additional methylene group in its side chain, is of particular interest. Its incorporation can influence peptide conformation and hydrophobicity, potentially leading to improved binding affinity and metabolic stability. This document provides detailed application notes and protocols for the use of L-Homophenylalanine tert-butyl ester hydrochloride in solid-phase peptide synthesis (SPPS), primarily utilizing the widely adopted Fmoc/tBu strategy.

L-Homophenylalanine is a key chiral building block in the synthesis of various pharmaceutical drugs, including angiotensin-converting enzyme (ACE) inhibitors.[1] The tert-butyl ester hydrochloride form is suitable for direct use in SPPS, with the hydrochloride salt being neutralized in situ during the coupling reaction. The tert-butyl ester provides protection for the C-terminus of the amino acid, which is particularly relevant when L-Homophenylalanine is the C-terminal residue of a peptide fragment intended for further ligation.

Core Principles and Considerations

The fundamental workflow for incorporating this compound into a growing peptide chain on a solid support follows the standard SPPS cycle of deprotection, activation, coupling, and washing. However, as with many non-natural amino acids, there are specific considerations to ensure high coupling efficiency and prevent side reactions.

-

Steric Hindrance: The benzyl side chain of homophenylalanine is slightly larger and more flexible than that of phenylalanine, which could potentially lead to steric hindrance during the coupling reaction. This may necessitate the use of more potent coupling reagents or extended reaction times to ensure complete acylation of the free amine on the resin-bound peptide.

-

Neutralization: As the starting material is a hydrochloride salt, in situ neutralization is required to generate the free amine necessary for the coupling reaction. This is typically achieved by the addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), during the activation and coupling steps.

-

Cleavage: The tert-butyl ester is acid-labile and will be cleaved during the final trifluoroacetic acid (TFA) treatment used to release the peptide from the resin and remove side-chain protecting groups.[2] The choice of scavengers in the cleavage cocktail is important to prevent side reactions with sensitive residues in the peptide sequence.

Data Presentation

Table 1: Recommended Coupling Reagents and Conditions for this compound

| Coupling Reagent | Equivalents (AA:Reagent:Base) | Activation Time (min) | Coupling Time (min) | Notes |

| HATU/DIPEA | 1 : 0.95 : 2 | 1-2 | 60-120 | Highly efficient, recommended for potentially difficult couplings.[3] |

| HBTU/DIPEA | 1 : 0.95 : 2 | 1-2 | 60-120 | A reliable and cost-effective alternative to HATU.[3] |

| DIC/HOBt | 1 : 1 : - | 5-10 (pre-activation) | 120-240 | Minimizes racemization, though may be slower. |

Table 2: Common Cleavage Cocktails for Peptides Containing L-Homophenylalanine

| Reagent Cocktail | Composition (v/v) | Scavengers | Target Residues for Scavengers | Cleavage Time (h) |

| Reagent K | TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | Phenol, Thioanisole, EDT | Trp, Tyr, Met, Cys | 2-4 |

| Reagent B | TFA/Phenol/H₂O/TIPS (88:5:5:2) | Phenol, TIPS | Trp, Tyr | 1-2 |

| TFA/TIS/H₂O | 95:2.5:2.5 | TIS | Trp | 2-3 |

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy

This protocol outlines a single coupling cycle for incorporating Fmoc-protected L-Homophenylalanine (or any other Fmoc-amino acid) onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Fmoc-protected amino acid (4 equivalents)

-

Peptide-resin with a deprotected N-terminus (1 equivalent)

-

Coupling reagent (e.g., HATU, 3.8 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

20% (v/v) Piperidine in DMF (Fmoc deprotection solution)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid and HATU in DMF.

-

Add DIPEA to the amino acid solution and allow the mixture to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Coupling Monitoring (Optional):

-

Take a small sample of the resin beads and wash them thoroughly with DMF and then DCM.

-

Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. A positive result (blue beads) suggests incomplete coupling, and the coupling step should be repeated with fresh reagents ("double coupling").

-

-

Washing:

-

Drain the coupling solution from the resin.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

-

Protocol 2: Cleavage and Deprotection

This protocol is for the final cleavage of the peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups.

Materials:

-

Peptide-resin (dried)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5 v/v/v)

-

Cold diethyl ether

Procedure:

-

Resin Preparation: After the final Fmoc deprotection and washing steps, thoroughly wash the peptide-resin with DCM and dry it under vacuum for at least 1 hour.

-

Cleavage Reaction:

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the TFA solution).

-

A white precipitate should form. Allow the precipitation to proceed at -20°C for at least 30 minutes.

-

-

Peptide Collection and Washing:

-

Centrifuge the mixture to pellet the crude peptide.

-

Carefully decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and dissolved protecting groups.

-

-

Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain a powder.

Protocol 3: RP-HPLC Purification of Peptides Containing L-Homophenylalanine

Materials:

-

Crude peptide

-

Mobile Phase A: 0.1% TFA in HPLC-grade water

-

Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN)

-

C18 reverse-phase HPLC column

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a small amount of Mobile Phase A. If solubility is an issue, a minimal amount of ACN or DMSO can be added. Filter the sample through a 0.22 µm syringe filter before injection.

-

Analytical RP-HPLC:

-

Equilibrate the analytical C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

-

Inject a small amount of the dissolved crude peptide.

-

Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 30 minutes) at a flow rate of 1 mL/min.

-

Monitor the elution profile at 214 nm and 280 nm.

-

Identify the peak corresponding to the desired peptide, which can be confirmed by mass spectrometry.

-

-

Preparative RP-HPLC:

-

Based on the analytical chromatogram, optimize the gradient for the preparative separation to maximize the resolution between the target peptide and impurities. A shallower gradient around the elution time of the target peptide is often beneficial.

-

Equilibrate the preparative C18 column.

-

Inject the dissolved crude peptide.

-

Run the optimized gradient and collect fractions corresponding to the peak of the desired peptide.

-

-

Fraction Analysis and Lyophilization:

-

Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Pool the fractions that meet the desired purity level.

-

Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white, fluffy powder.

-

Mandatory Visualizations

References

Application Notes and Protocols for Coupling L-Homophenylalanine tert-butyl ester hydrochloride in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Homophenylalanine, a non-proteinogenic amino acid, is a valuable building block in drug discovery and peptide science. Its incorporation into peptide sequences can enhance proteolytic stability and modulate biological activity. The tert-butyl ester hydrochloride salt of L-Homophenylalanine is a commonly used derivative in Solid-Phase Peptide Synthesis (SPPS). However, due to the steric hindrance posed by its bulky side chain, efficient coupling of this amino acid requires careful selection of coupling reagents and optimized protocols to maximize yield and minimize racemization. These application notes provide a comprehensive guide to the selection of appropriate coupling reagents and detailed protocols for the successful incorporation of L-Homophenylalanine tert-butyl ester hydrochloride in SPPS.

Coupling Reagents for Sterically Hindered Amino Acids

The choice of coupling reagent is critical for the efficient incorporation of sterically hindered amino acids like L-Homophenylalanine. The ideal reagent should facilitate rapid amide bond formation while minimizing the risk of racemization. Below is a comparison of commonly used coupling reagents in SPPS.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acid Coupling

| Coupling Reagent/System | Class | Relative Reactivity | Advantages | Disadvantages |

| HATU / DIPEA | Uronium/Aminium Salt | Very High | High coupling efficiency, fast reaction times, suitable for microwave SPPS.[1] | Potential for guanidinylation of the N-terminal amine if used in excess.[2] |

| HBTU / DIPEA | Uronium/Aminium Salt | High | Efficient and widely used, cost-effective.[3] | Can also cause guanidinylation; may be less effective than HATU for extremely difficult couplings.[2] |

| DIC / HOBt | Carbodiimide | Moderate | Low cost, minimal risk of guanidinylation.[3] | Slower reaction times, potential for side reactions if not carefully controlled.[3] |

| PyBOP / DIPEA | Phosphonium Salt | High | High coupling efficiency, byproducts are less hazardous than those of BOP.[3] | Can be more expensive than uronium salts. |

Table 2: Expected Performance of Coupling Reagents with this compound *

| Coupling Reagent | Typical Coupling Time | Expected Yield | Racemization Risk |

| HATU | 30 - 60 min | > 95% | Low to Moderate |

| HBTU | 45 - 90 min | > 90% | Low to Moderate |

| DIC / HOBt | 2 - 4 hours | 85 - 95% | Low |

| PyBOP | 45 - 90 min | > 90% | Low to Moderate |

*Note: The data in this table are estimations based on typical performance with sterically hindered amino acids. Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

The following are detailed protocols for the coupling of this compound using different coupling reagents. These protocols assume a standard Fmoc/tBu SPPS strategy.

General Procedure: Resin Preparation and Fmoc-Deprotection

-

Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the piperidine solution.

-

Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

-

Perform a Kaiser test to confirm the presence of free primary amines (positive result is indicated by a blue color).

Protocol 1: Coupling using HATU

-

In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Allow the mixture to pre-activate for 2-5 minutes.

-

Add the activation mixture to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 30-60 minutes.

-

Perform a Kaiser test to monitor the reaction. A negative result (yellow beads) indicates completion.

-

If the reaction is incomplete after 60 minutes, extend the coupling time or perform a second coupling.

-

Once complete, drain the coupling solution and wash the resin with DMF (5 x 1 min).

Protocol 2: Coupling using HBTU

-

In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Add the solution immediately to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 45-90 minutes.

-

Monitor the reaction progress with a Kaiser test.

-

Upon completion, drain the reaction solution and wash the resin with DMF (5 x 1 min).

Protocol 3: Coupling using DIC/HOBt

-

In a separate vial, dissolve this compound (3 eq.) and HOBt (3 eq.) in DMF.

-

Add this solution to the deprotected peptide-resin.

-

Add DIC (3 eq.) to the resin suspension.

-

Agitate the mixture at room temperature for 2-4 hours.

-

Monitor the reaction with a Kaiser test.

-

After a negative Kaiser test, drain the coupling solution and wash the resin with DMF (5 x 1 min).

Mandatory Visualizations

Caption: General experimental workflow for a single coupling cycle of this compound in SPPS.

Caption: A plausible signaling pathway modulated by a bioactive peptide containing L-Homophenylalanine.

Conclusion

The successful incorporation of this compound into peptide sequences is readily achievable with the appropriate selection of coupling reagents and optimized protocols. For routine couplings, HBTU provides a balance of efficiency and cost-effectiveness. For more challenging couplings where steric hindrance may be a significant barrier, the use of HATU is recommended to ensure high yields and minimize reaction times. The DIC/HOBt system offers a reliable alternative with a lower risk of racemization, albeit with longer coupling times. By following the detailed protocols and considering the comparative data presented, researchers can confidently synthesize peptides containing this valuable non-proteinogenic amino acid for applications in drug discovery and development.

References

Application Notes and Protocols for L-Homophenylalanine tert-butyl ester hydrochloride as an Unnatural Amino Acid Insert

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing L-Homophenylalanine tert-butyl ester hydrochloride for the site-specific incorporation of the unnatural amino acid L-Homophenylalanine (hPhe) into peptides and proteins. This document covers both chemical and biocatalytic methodologies, offering detailed protocols, data presentation, and visualizations to facilitate its application in research and drug development.

Introduction

L-Homophenylalanine, a non-proteinogenic amino acid analogue of phenylalanine with an extended 2-phenylethyl side chain, is a valuable building block in medicinal chemistry.[1] It is a key component in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and heart failure.[2][3] The incorporation of hPhe into peptides and proteins can modulate their structure, stability, and biological activity, offering opportunities for the development of novel therapeutics with enhanced properties.[4] this compound is a protected form of hPhe suitable for use in standard peptide synthesis protocols.

Data Presentation

Physicochemical Properties of L-Homophenylalanine

| Property | Value | Reference |

| Molecular Formula | C10H13NO2 | [5] |

| Molecular Weight | 179.22 g/mol | [5] |

| Structure | Analogue of L-phenylalanine with a 2-phenylethyl side-chain | [1] |

| Chirality | L-enantiomer | [1] |

Enzymatic Synthesis of L-Homophenylalanine

| Parameter | Value | Reference |

| Enzyme | Recombinant Aromatic Amino Acid Transaminase (AroAT) | [6] |

| Substrates | 2-oxo-4-phenylbutyric acid (OPBA) and L-aspartate | [6] |

| Conversion Yield | >94% | [6] |

| Optical Purity (ee) | >99% | [6] |

Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS)

L-Homophenylalanine is a crucial component of several ACE inhibitors. These drugs act on the Renin-Angiotensin-Aldosterone System (RAAS), a key regulator of blood pressure. The following diagram illustrates the RAAS pathway and the point of intervention for ACE inhibitors.[7][8][9]

Experimental Protocols

Chemical Incorporation via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of this compound into a peptide sequence using Fmoc/tBu strategy.[3][10]

Workflow for SPPS:

Materials:

-

Fmoc-protected amino acids